Usambarensine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

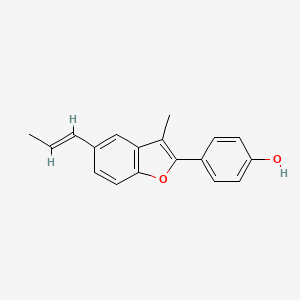

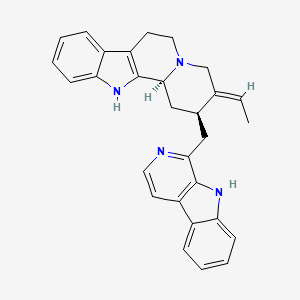

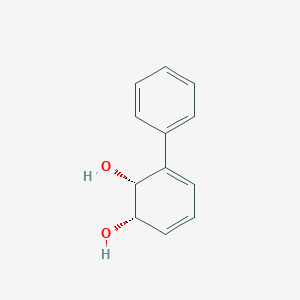

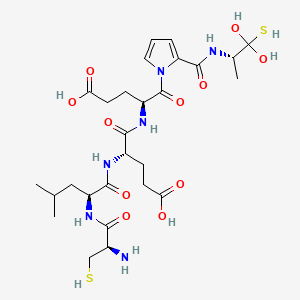

Usambarensine is a plant alkaloid isolated from the roots of Strychnos usambarensis collected in Central Africa . This bis-indole compound displays potent antiamoebic activities and shows antigardial, antimalarial, and cytotoxic effects . It is highly toxic to B16 melanoma cells and inhibits the growth of leukemia and carcinoma cells .

Synthesis Analysis

The configuration of this compound was proved by X-Ray analysis . The structure and stereochemistry of 3’,4’ dihydrothis compound were also established by synthesis from (+)-geissoschizoic acid . The synthesis of usambarine was then carried out .Molecular Structure Analysis

This compound has a molecular formula of C29H28N4 . Its average mass is 432.559 Da and its monoisotopic mass is 432.231384 Da . It has 2 of 2 defined stereocentres .Physical and Chemical Properties Analysis

This compound has a molecular formula of C29H28N4 . Its average mass is 432.559 Da and its monoisotopic mass is 432.231384 Da . It has 2 of 2 defined stereocentres .科学研究应用

抗癌潜力

Usambarensine,来源于Usambarense山柚木,显示出在癌症研究中的潜力。Usambarense山柚木提取物对乳腺癌细胞系表现出显著的细胞毒性,特别是诱导MCF-7细胞系凋亡。这些发现表明其作为新抗癌化合物来源的潜力(Özkan等,2013年)。另一项研究强调了树木在抗癌药物开发中的作用,特别提到this compound及其他生物碱对抗肿瘤药物的贡献(Isah, 2016)。

抗疟活性

This compound已被研究用于其抗疟活性。对Usambarense山柚木提取物的检查显示其对疟原虫Plasmodium knowlesi具有抑制活性。这表明this compound及相关化合物可能进一步用于疟疾治疗(Were et al., 2010)。

化学成分和活性

对Usambarense山柚木的生物测定引导分馏导致了各种化合物的分离,包括this compound。对这些成分的研究揭示了它们在杀菌剂和杀虫剂中的潜在应用,展示了this compound在药用属性之外的多样应用(He et al., 2002)。

作用机制

Usambarensine effectively binds to DNA and behaves as a typical intercalating agent . It does not interfere with the catalytic activity of topoisomerase II . This compound treatment is associated with a loss of cells in the G1 phase accompanied with a large increase in the sub-G1 region which is characteristic of apoptotic cells . The DNA of this compound-treated cells was severely fragmented and the proteolytic activity of DEVD-caspases is enhanced .

属性

CAS 编号 |

36150-14-8 |

|---|---|

分子式 |

C29H28N4 |

分子量 |

432.6 g/mol |

IUPAC 名称 |

(2R,3E,12bS)-3-ethylidene-2-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine |

InChI |

InChI=1S/C29H28N4/c1-2-18-17-33-14-12-23-21-8-4-6-10-25(21)32-29(23)27(33)16-19(18)15-26-28-22(11-13-30-26)20-7-3-5-9-24(20)31-28/h2-11,13,19,27,31-32H,12,14-17H2,1H3/b18-2-/t19-,27-/m0/s1 |

InChI 键 |

VUMZOPMHFVDIMF-NLLHOBBWSA-N |

手性 SMILES |

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

SMILES |

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

规范 SMILES |

CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |

同义词 |

usambarensine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

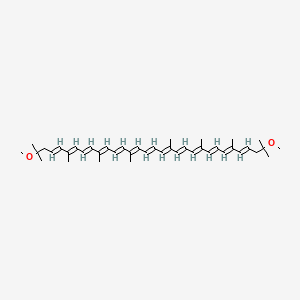

![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)

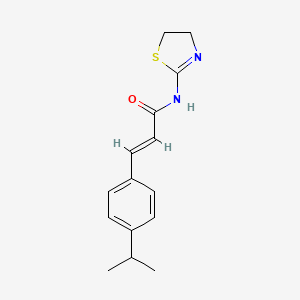

![[[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester](/img/structure/B1238487.png)

![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)

![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)